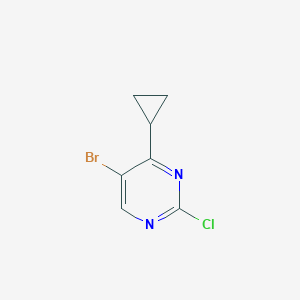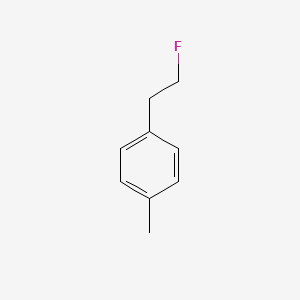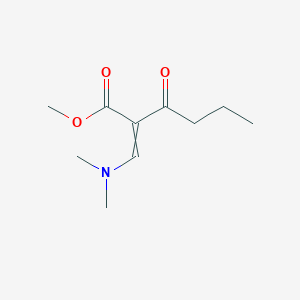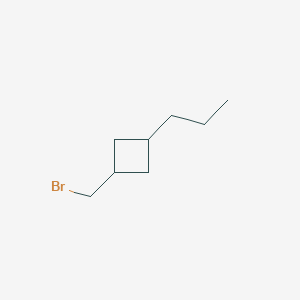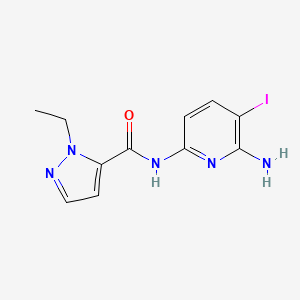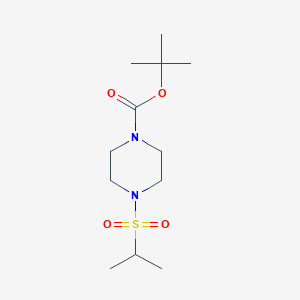![molecular formula C12H14BNO4 B13992885 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common method includes the following steps :
Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core through a substitution reaction. This is achieved by reacting an aryltrifluoroboronate salt with a suitable nucleophile in the presence of a catalyst.
Nitration: The next step involves the nitration of the benzoxaborole core to introduce the nitro group at the 6-position. This is typically done using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Cyclopentyl Substitution: The final step involves the introduction of the cyclopentyl group at the 3-position. This can be achieved through a substitution reaction using a suitable cyclopentyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and cyclopentyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halides and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
作用机制
The mechanism of action of 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit hypoxia-inducing factors, which play a crucial role in tumor cell survival and proliferation. By inhibiting these factors, the compound can reduce tumor growth and metastasis .
相似化合物的比较
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds have similar structures but contain different heteroatoms and exhibit different pharmacological activities.
Benzo[c][1,2,5]thiadiazoles: These compounds also have similar structures but contain sulfur atoms and are studied for their anticancer potential.
属性
分子式 |
C12H14BNO4 |
|---|---|
分子量 |
247.06 g/mol |
IUPAC 名称 |
3-cyclopentyl-1-hydroxy-6-nitro-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C12H14BNO4/c15-13-11-7-9(14(16)17)5-6-10(11)12(18-13)8-3-1-2-4-8/h5-8,12,15H,1-4H2 |
InChI 键 |
CTTADLPHSLEWDV-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)C3CCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



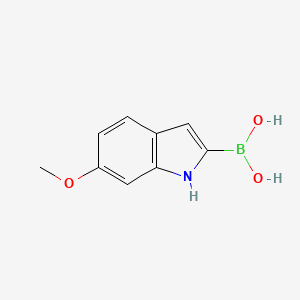
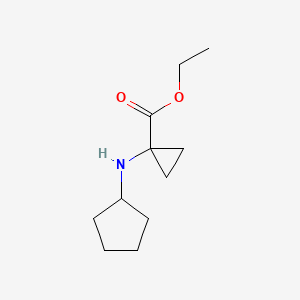
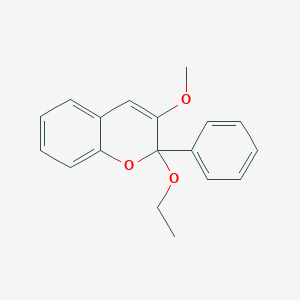
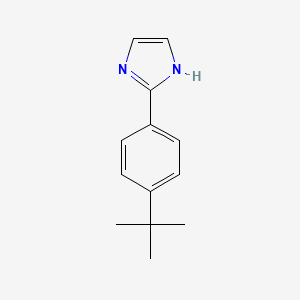
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)
